molecular formula C19H24FN5O7S B1671428 Gemifloxacin mesylate CAS No. 210353-53-0

Gemifloxacin mesylate

Cat. No. B1671428
M. Wt: 485.5 g/mol
InChI Key: JIYMVSQRGZEYAX-CWUUNJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemifloxacin mesylate is a synthetic broad-spectrum antibacterial agent used for oral administration . It is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia .


Synthesis Analysis

Gemifloxacin mesylate and its main synthetic impurity can be determined simultaneously using an optimized capillary zone electrophoretic method . Also, new heavy metal complexes of gemifloxacin were synthesized in a 2:1 (L:M) ratio, showing good percent yield .


Molecular Structure Analysis

The molecular structure of gemifloxacin mesylate is C18H20FN5O4•CH4O3S . The mesylate salt is a white to light brown solid with a molecular weight of 485.49 .


Chemical Reactions Analysis

Gemifloxacin mesylate levels in human plasma can be determined using high-performance liquid chromatography-tandem mass spectrometry . Also, a stability-indicating capillary zone electrophoretic method was validated for the simultaneous determination of gemifloxacin mesylate and its main synthetic impurity .


Physical And Chemical Properties Analysis

Gemifloxacin mesylate is considered freely soluble at neutral pH (350 μg/mL at 37ºC, pH 7.0) . The absolute bioavailability of the 320 mg tablet averaged approximately 71% .

Scientific Research Applications

Impact on Insect Health and Oxidative Stress

Research by Erdem et al. (2016) investigated the effects of gemifloxacin mesylate on Galleria mellonella larvae, an insect model used to study microbial infections, to understand whether clinical antibiotics could influence the health or biological performance of insects ingesting these compounds. The study found that dietary exposure to gemifloxacin mesylate led to increased hemolymph glutathione S-transferase activity and markers of oxidative damage, suggesting that while not directly lethal, gemifloxacin mesylate could exert measurable oxidative stress on insects, potentially impacting insect health in mass-rearing programs where antibiotics are used to maintain diet quality (Erdem, C. Küçük, E. Büyükgüzel, & K. Büyükgüzel, 2016).

Anti-Microbial Activity and Pharmacokinetics

Allen et al. (2001) characterized the pharmacokinetics and tolerability of oral gemifloxacin in healthy volunteers, providing foundational knowledge for its therapeutic applications. This research supports the further investigation of gemifloxacin for respiratory and urinary tract infections due to its favorable pharmacokinetic profile and broad antibacterial activity (Allen, Bygate, Vousden, Oliver, Johnson, Ward, Cheon, Choo, & In-Chull Kim, 2001).

Activity Against Anaerobic Pathogens

Goldstein (2000) reviewed the in vitro activity of gemifloxacin against anaerobic pathogens, highlighting its potential clinical role in treating infections where Gram-positive anaerobes and certain Gram-negative anaerobes predominate. This suggests gemifloxacin's utility in managing dental, head, neck, and pleuropulmonary infections, expanding its application beyond typical antibacterial uses (Goldstein, 2000).

Pharmacokinetic Behavior in Animal Models

Research by Ramji et al. (2001) on the disposition and metabolic fate of gemifloxacin in rats and dogs provided insight into its pharmacokinetics in animal models, indicating its rapid absorption, distribution beyond total body water, and elimination through urinary excretion, biliary secretion, and gastrointestinal secretion. This study is crucial for understanding the safety and efficacy of gemifloxacin in treating respiratory and urinary tract infections (Ramji, Austin, Boyle, Chalker, Duncan, Fairless, Hollis, McDonnell, Musick, & Shardlow, 2001).

Nanoparticle Formulation for Enhanced Delivery

Kalaria et al. (2023) focused on developing nanoparticles of Gemifloxacin Mesylate incorporated into an in situ gel for ophthalmic use, aiming to improve ocular bioavailability. This innovative approach suggests a potential for gemifloxacin in treating ocular infections with enhanced drug delivery systems, demonstrating the versatility of gemifloxacin applications in pharmaceutical research (Kalaria, Saisivam, Alshishani, Aljariri Alhesan, Chakraborty, & Rahamathulla, 2023).

Safety And Hazards

Gemifloxacin mesylate can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It can also cause damage to the aorta, the main blood artery of the body, which could lead to dangerous bleeding or death .

properties

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMVSQRGZEYAX-CWUUNJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045948
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemifloxacin mesylate

CAS RN

210353-53-0, 204519-65-3
Record name Gemifloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210353-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemifloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Gemifloxacin mesylate
Reactant of Route 3
Gemifloxacin mesylate
Reactant of Route 4
Gemifloxacin mesylate
Reactant of Route 5
Gemifloxacin mesylate
Reactant of Route 6
Gemifloxacin mesylate

Citations

For This Compound
724
Citations
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2003 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late Phase III trials. The …
Number of citations: 2 journals.sagepub.com
B Roy, A Das, U Bhaumik, AK Sarkar, A Bose… - … of pharmaceutical and …, 2010 - Elsevier
… ng/g), heart (4.251ng/g), testis (3.750ng/g), stomach (3.182ng/g), adipose tissue (1.116ng/g) and brain (0.982ng/ml) in 3h after multiple oral dosing of 200mg gemifloxacin mesylate for 7 …
Number of citations: 48 www.sciencedirect.com
CS Paim, DR Nogueira, M Mitjans, DR Lopez… - Photochemical & …, 2013 - Springer
… Therefore, the aim of this study was to evaluate the cytotoxic and phototoxic potential of gemifloxacin mesylate, its main synthetic impurity (Fig. 1B) and the isolated degradation product (…
Number of citations: 16 link.springer.com
AR Rote, SP Pingle - Journal of Chromatography B, 2009 - Elsevier
… The percent recovery of gemifloxacin mesylate was found to … gemifloxacin mesylate and linezolide were 0.33 ± 0.03 and 0.69 ± 0.03 respectively. The stability of gemifloxacin mesylate …
Number of citations: 72 www.sciencedirect.com
R Rajalakshmi, C Padmaja, N Radhika… - Int Res J …, 2013 - researchgate.net
… For this in situ gels of Gemifloxacin Mesylate comprised of … FTIR spectra and DSC thermograph of Gemifloxacin Mesylate … formulation of Gemifloxacin Mesylate in ocular infections. …
Number of citations: 17 www.researchgate.net
MV Krishna, DG Sankar - Journal of Chemistry, 2008 - hindawi.com
Four simple and sensitive ion-pairing spectrophotometric methods have been described for the assay of gemifloxacin mesylate (GFX) either in pure form or in pharmaceutical …
Number of citations: 49 www.hindawi.com
MV Krishna, DG Sankar - Journal of Chemistry, 2008 - hindawi.com
In this study, four simple, fast, accurate and sensitive spectrophotometric methods have been developed for the determination of gemifloxacin mesylate in pharmaceutical formulations. …
Number of citations: 40 www.hindawi.com
AA Gouda, AS Amin, R El-Sheikh… - Journal of analytical …, 2014 - hindawi.com
Simple, rapid, and extractive spectrophotometric methods were developed for the determination of some fluoroquinolones antibiotics: gemifloxacin mesylate (GMF), moxifloxacin …
Number of citations: 29 www.hindawi.com
DC Charan, S Satyabrata - International Journal of PharmTech …, 2011 - researchgate.net
… gemifloxacin mesylate in bulk and marketed tablet dosage form. The proposed method is based on the principle that gemifloxacin mesylate … gemifloxacin mesylate in solid dosage form. …
Number of citations: 20 www.researchgate.net
CS Paim, F Führ, AB Barth, CEI Gonçalves, N Nardi… - Talanta, 2011 - Elsevier
The validation of a microbiological assay applying the cylinder–plate method to determine the quinolone gemifloxacin mesylate (GFM) content is described. Using a strain of …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.